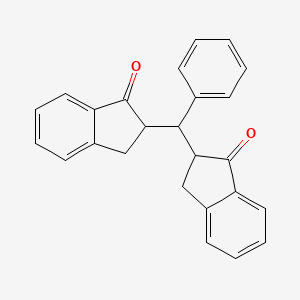
2,2'-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) is an organic compound that belongs to the class of indenones It is characterized by the presence of a phenylmethylene group attached to two 2,3-dihydro-1H-inden-1-one units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) typically involves the condensation of 2,3-dihydro-1H-inden-1-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol as the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and indenone units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or aminated derivatives, depending on the substituents used.
Scientific Research Applications
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of use.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A simpler analog with a single indenone unit.
2,3-Dihydro-1H-inden-1-one: The parent compound used in the synthesis of 2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one).
Benzylideneindanones: Compounds with similar structural motifs but different substituents.
Uniqueness
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) is unique due to its dual indenone structure linked by a phenylmethylene group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
81977-67-5 |
|---|---|
Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(3-oxo-1,2-dihydroinden-2-yl)-phenylmethyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H20O2/c26-24-19-12-6-4-10-17(19)14-21(24)23(16-8-2-1-3-9-16)22-15-18-11-5-7-13-20(18)25(22)27/h1-13,21-23H,14-15H2 |
InChI Key |
GBILGRFTRQJNGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C(C3CC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















